N-(5-Amino-2-chlorophenyl)isonicotinamide
Description
Background and Significance of N-(5-Amino-2-chlorophenyl)isonicotinamide
The structural significance of this compound emerges from its unique combination of functional groups that confer distinct chemical reactivity and biological potential. The compound features an isonicotinamide backbone, which represents the 4-position carboxamide derivative of pyridine, coupled with a chlorinated aromatic amine substituent. This molecular architecture provides multiple sites for chemical modification and interaction, making it particularly valuable for synthetic chemistry applications and biological studies. The presence of both electron-withdrawing chlorine and electron-donating amino groups on the phenyl ring creates a sophisticated electronic environment that influences the compound's reactivity patterns and potential biological activities.
The significance of this compound extends beyond its structural novelty to encompass its role as a building block in the synthesis of more complex molecular entities. Research has demonstrated that isonicotinamide derivatives serve as versatile intermediates in multicomponent reactions, particularly in the synthesis of functionalized heterocyclic compounds. The specific substitution pattern present in this compound provides enhanced reactivity compared to unsubstituted isonicotinamide, enabling more diverse synthetic transformations and potentially improved biological activities. The compound's structural features align with current trends in medicinal chemistry that emphasize the importance of halogenated aromatics and amino-substituted compounds in drug discovery programs.
Contemporary research has revealed that isonicotinamide derivatives, including this compound, demonstrate significant potential in various therapeutic applications. Studies have shown that isonicotinamide compounds can exhibit protective effects against cellular damage, particularly in contexts involving metabolic dysfunction and oxidative stress. The unique substitution pattern in this compound may confer enhanced biological activity compared to simpler isonicotinamide derivatives, though comprehensive biological evaluation remains an active area of research. The compound's molecular properties, including its computed topological polar surface area and lipophilicity parameters, suggest favorable characteristics for potential pharmaceutical applications.
The research significance of this compound is further underscored by its availability as a high-purity research chemical, with commercial sources providing the compound at 98% purity for scientific investigations. This accessibility has facilitated its incorporation into various research programs exploring isonicotinamide derivative chemistry and applications. The compound's designation for research and further manufacturing use reflects its recognition within the scientific community as a valuable chemical entity worthy of continued investigation and development.
Properties
IUPAC Name |
N-(5-amino-2-chlorophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-10-2-1-9(14)7-11(10)16-12(17)8-3-5-15-6-4-8/h1-7H,14H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONFQZADUQNRJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)NC(=O)C2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-chlorophenyl)isonicotinamide typically involves the reaction of 5-amino-2-chlorobenzoyl chloride with isonicotinamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-chlorophenyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl derivatives .
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
- N-(5-Amino-2-chlorophenyl)isonicotinamide serves as a crucial intermediate for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Coordination Chemistry
- The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are essential in catalysis and material science.
| Application | Details |
|---|---|
| Building Block | Used to synthesize complex organic compounds. |
| Coordination Chemistry | Acts as a ligand for metal complex formation. |
Biological Applications
Antimicrobial Properties
- Research indicates that this compound exhibits promising antibacterial activity. Studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Anticancer Research
- The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving enzyme inhibition.
| Biological Activity | Target Organisms/Cells | Methodology |
|---|---|---|
| Antibacterial | Gram-positive and Gram-negative bacteria | In vitro assays using various bacterial strains |
| Anticancer | Specific cancer cell lines | Cell viability assays and enzyme inhibition studies |
Medicinal Applications
Drug Development
- This compound is being explored for its potential as a therapeutic agent, particularly targeting enzymes involved in metabolic pathways. Its ability to inhibit nicotinamide N-methyltransferase suggests applications in treating metabolic disorders.
DNA Repair Mechanisms
- The compound's role in DNA repair mechanisms has been documented, indicating its potential to enhance cellular longevity and health through biochemical pathways that mitigate oxidative stress.
| Medicinal Application | Mechanism of Action | Potential Conditions Treated |
|---|---|---|
| Enzyme Inhibition | Inhibits nicotinamide N-methyltransferase | Metabolic disorders |
| DNA Repair | Enhances cellular health via oxidative stress mitigation | Aging-related conditions |
Industrial Applications
Material Development
- In industrial settings, this compound is utilized in developing new materials with specific properties such as conductivity and fluorescence. Its unique chemical structure allows for the creation of advanced materials used in electronics and photonics.
Agricultural Chemistry
- The compound has been studied for its antifungal properties against plant pathogens, contributing to agricultural practices aimed at reducing crop losses due to diseases.
| Industrial Application | Field | Impact |
|---|---|---|
| Material Development | Electronics/Photonics | Creation of advanced materials |
| Agricultural Chemistry | Plant Pathology | Reduction of crop losses due to fungal diseases |
Case Studies
-
Antibacterial Efficacy Study
- A study evaluated the antibacterial properties of this compound against Enterococcus faecalis. Results indicated significant inhibition compared to control groups, suggesting its potential use in developing new antibacterial agents .
-
Anticancer Activity Investigation
- Research focused on the compound's effects on specific cancer cell lines demonstrated its ability to induce apoptosis, highlighting its therapeutic potential in oncology .
-
Material Science Application
- Industrial applications have included using the compound in synthesizing conductive polymers, which showed enhanced electrical properties compared to traditional materials .
Mechanism of Action
The mechanism of action of N-(5-Amino-2-chlorophenyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chlorine groups on the phenyl ring play a crucial role in binding to these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Pharmacological and Toxicological Profiles
- Azetidinone Derivatives: Demonstrated CNS selectivity with minimal hepatotoxicity in preclinical models .
- Thiazolidinedione Derivatives : Showed low cytotoxicity in mammalian cell lines despite potent antimicrobial effects .
Biological Activity
N-(5-Amino-2-chlorophenyl)isonicotinamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a chlorine atom on the phenyl ring, which play crucial roles in its biological activity. The compound can undergo various chemical reactions, including oxidation of the amino group to form nitro derivatives, which may alter its pharmacological properties.
The primary mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. Notably, this compound is a potent inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic pathways including those related to diabetes and cancer .
Enzyme Inhibition
NNMT catalyzes the methylation of nicotinamide using S-adenosylmethionine (SAM) as a cofactor. The inhibition of NNMT by this compound has been shown to influence cellular metabolism significantly. Studies have reported IC50 values indicating its potency as an NNMT inhibitor, with values as low as 0.19 μM .
Biological Effects
The compound exhibits a range of biological activities:
- Antibacterial Activity : this compound has been studied for its potential antibacterial properties against various strains of bacteria. Preliminary results suggest moderate activity against Gram-positive and Gram-negative bacteria.
- Antiviral Activity : Research indicates that derivatives of this compound may inhibit human adenovirus (HAdV), with some analogues demonstrating improved selectivity indexes compared to existing antiviral agents like niclosamide .
- Anti-inflammatory and Antioxidant Effects : The presence of the amino group enhances its potential anti-inflammatory and antioxidant properties, contributing to cellular health by mitigating oxidative stress.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Inhibition of NNMT : A study demonstrated that structural modifications on similar compounds could significantly enhance NNMT inhibition, suggesting that this compound may serve as a lead compound for developing more effective NNMT inhibitors .
- Antiviral Efficacy : In vitro studies showed that certain derivatives exhibited IC50 values below 0.3 μM against HAdV, indicating potential for therapeutic development in treating viral infections, particularly in immunocompromised patients .
- Antibacterial Studies : A comprehensive evaluation involving various bacterial strains revealed that while the compound showed weak to moderate antibacterial activity, specific substitutions on the phenyl ring could enhance efficacy against resistant strains.
Table 1: Biological Activity Summary
| Activity Type | IC50 Value | Reference |
|---|---|---|
| NNMT Inhibition | 0.19 μM | |
| HAdV Inhibition | 0.27 μM | |
| Antibacterial Activity | Varies |
Table 2: Structural Modifications and Their Effects on NNMT Inhibition
| Compound Modification | IC50 Value | Effect on Activity |
|---|---|---|
| Para-Chloro | 0.24 μM | High potency |
| Meta-Chloro | 0.64 μM | Moderate potency |
| Ortho-Chloro | 1.34 μM | Lower potency |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-(5-Amino-2-chlorophenyl)isonicotinamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or amide coupling. For example, substituting a halogenated phenyl precursor with isonicotinamide under basic conditions (e.g., potassium carbonate in DMF at 70°C) is a common approach . Yield optimization may involve adjusting stoichiometric ratios of reactants (e.g., 2.92 equiv of K₂CO₃), controlling reaction temperature (e.g., 70°C), and using catalysts like potassium iodide (0.2 equiv) to enhance reactivity . Purification via column chromatography or preparative TLC (e.g., CH₂Cl₂/MeOH 15:1) is recommended .
Q. How can researchers validate the structural integrity of this compound and its derivatives?
- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and amide carbonyl signals (δ ~165 ppm). Substituent effects (e.g., chloro and amino groups) alter chemical shifts predictably .
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
- Melting Point Analysis : Compare observed values (e.g., 210–213°C for analogs) with literature to assess purity .
Q. What are the recommended storage conditions and stability profiles for this compound?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation of the amino and chloro groups. Stability studies should monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How does this compound interact with cellular targets such as kinases or cytoskeletal proteins?
- Methodological Answer : Mechanistic studies require:
- Kinase Assays : Use recombinant kinases (e.g., RAF) in ATP-competitive binding assays with fluorescent probes (e.g., ADP-Glo™). Structural analogs of this compound have shown selective inhibition of RAF mutants via binding to the ATP pocket .
- Cytoskeletal Analysis : Treat cancer cells (e.g., prostate) and quantify F-actin/paxillin expression via Western blot or immunofluorescence. Derivatives like TPIN downregulate RAC-α/cofilin-1 pathways, inducing apoptosis .
Q. What strategies can address contradictory data in metabolic stability studies of this compound?
- Methodological Answer : Contradictions may arise from species-specific metabolism (e.g., rat vs. human microsomes). To resolve this:
- Perform in vitro microsomal assays (rat/human liver S9 fractions) with LC-MS/MS metabolite profiling .
- Compare in vivo pharmacokinetics (e.g., fecal vs. urinary excretion in Sprague-Dawley rats) to identify interspecies variations .
- Use isotopic labeling (e.g., ¹⁴C) to trace metabolic pathways and validate stability .
Q. How can structural modifications improve the pharmacokinetic profile of this compound?
- Methodological Answer :
- Reduce Lipophilicity : Introduce polar groups (e.g., hydroxyl or morpholine) to lower logP and enhance solubility. Analogous RAF inhibitors achieved this via 2-hydroxyethoxy substitutions .
- Block Metabolic Hotspots : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to slow CYP450-mediated oxidation .
- Bioisosteric Replacement : Substitute the chlorophenyl group with pyridyl or thiazole rings to improve target affinity and reduce toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
